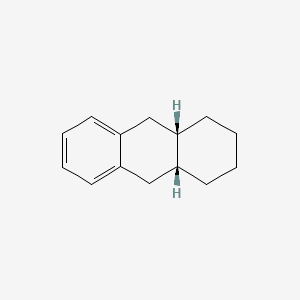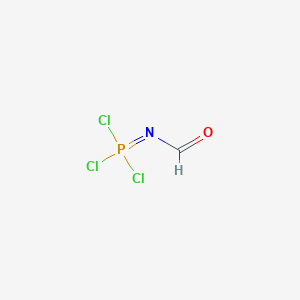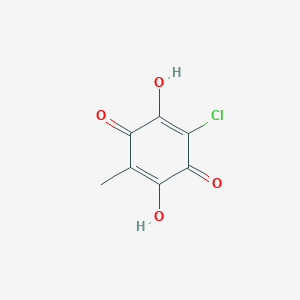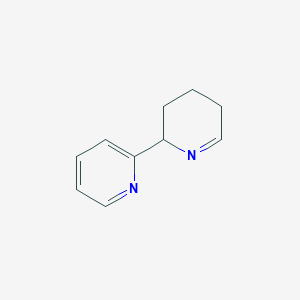
(2-Fluorophenyl)(2,4,6-trimethylphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Fluorophenyl)(2,4,6-trimethylphenyl)methanone is an organic compound with the molecular formula C16H15FO It is characterized by the presence of a fluorine atom on one phenyl ring and three methyl groups on the other phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluorophenyl)(2,4,6-trimethylphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction proceeds as follows:
Starting Materials: 2-Fluorobenzoyl chloride and 2,4,6-trimethylbenzene.
Reaction Conditions: The reaction is carried out in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.
Procedure: The 2-fluorobenzoyl chloride is added dropwise to a solution of 2,4,6-trimethylbenzene and aluminum chloride. The mixture is stirred for several hours, followed by quenching with water and extraction with an organic solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and scalability. The use of automated systems for reagent addition and temperature control can enhance the efficiency and yield of the process.
化学反応の分析
Types of Reactions
(2-Fluorophenyl)(2,4,6-trimethylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide (NaOCH3) in methanol.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: NaOCH3 in methanol.
Major Products Formed
Oxidation: Formation of 2-fluorobenzoic acid and 2,4,6-trimethylbenzoic acid.
Reduction: Formation of (2-Fluorophenyl)(2,4,6-trimethylphenyl)methanol.
Substitution: Formation of (2-Methoxyphenyl)(2,4,6-trimethylphenyl)methanone.
科学的研究の応用
(2-Fluorophenyl)(2,4,6-trimethylphenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (2-Fluorophenyl)(2,4,6-trimethylphenyl)methanone involves its interaction with specific molecular targets. The presence of the fluorine atom and the trimethylphenyl group can influence its binding affinity and selectivity towards enzymes or receptors. The compound may act by inhibiting or modulating the activity of these targets, leading to its observed effects.
類似化合物との比較
Similar Compounds
(2-Fluorophenyl)(4-fluorophenyl)methanone: Similar structure with an additional fluorine atom on the second phenyl ring.
(2,4,6-Trimethylphenyl)(4-fluorophenyl)methanone: Similar structure with a fluorine atom on the second phenyl ring and three methyl groups on the first phenyl ring.
Uniqueness
(2-Fluorophenyl)(2,4,6-trimethylphenyl)methanone is unique due to the specific positioning of the fluorine atom and the trimethyl groups, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
特性
CAS番号 |
64357-35-3 |
|---|---|
分子式 |
C16H15FO |
分子量 |
242.29 g/mol |
IUPAC名 |
(2-fluorophenyl)-(2,4,6-trimethylphenyl)methanone |
InChI |
InChI=1S/C16H15FO/c1-10-8-11(2)15(12(3)9-10)16(18)13-6-4-5-7-14(13)17/h4-9H,1-3H3 |
InChIキー |
OZICKUNDWQIHKR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)C(=O)C2=CC=CC=C2F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl {[(ethoxycarbonyl)imino]methyl}phosphonate](/img/structure/B14510331.png)
![Methyl 2-methyl-2-[(methylsulfanyl)carbonothioyl]nonanoate](/img/structure/B14510333.png)
![Ethyl 2-[(6-bromo-2-chloropyridin-3-yl)oxy]butanoate](/img/structure/B14510338.png)
![1,2,3-Trinitro-11H-indeno[1,2-B]quinoxalin-11-one](/img/structure/B14510339.png)

![8-Methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridin-5-one;trihydrate](/img/structure/B14510351.png)


![(E)-N-(4-Butoxyphenyl)-1-[4-(pentyloxy)naphthalen-1-yl]methanimine](/img/structure/B14510378.png)





